5-Bromo-2-chloro-4-methoxypyrimidine

Medicinal Chemistry Cross-Coupling Regioselectivity

5-Bromo-2-chloro-4-methoxypyrimidine is a strategic polyhalogenated pyrimidine building block for medicinal chemistry. Its unique orthogonality enables predictable, sequential functionalization: the C5-Br undergoes selective Pd-catalyzed cross-coupling, while the C2-Cl is preferentially displaced in SNAr reactions. This chemoselectivity eliminates protecting group strategies, accelerating SAR exploration for SGLT2 inhibitors, Chk1 kinase inhibitors, and diverse pyrimidine libraries. Procure this specific intermediate to ensure high-yield, regiocontrolled synthesis of your lead candidates. Standard research quantities are available for immediate dispatch.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
CAS No. 57054-92-9
Cat. No. B163204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methoxypyrimidine
CAS57054-92-9
Synonyms5-bromo-2-chloro-4-methoxy-pyrimidine
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1Br)Cl
InChIInChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
InChIKeyZPPORMCRNCNFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9): A Halogenated Pyrimidine Building Block for Selective Cross-Coupling and Drug Discovery


5-Bromo-2-chloro-4-methoxypyrimidine is a polyhalogenated heterocyclic building block featuring a pyrimidine core with bromine, chlorine, and methoxy substituents. Its molecular formula is C₅H₄BrClN₂O, with a molecular weight of 223.46 g/mol . This compound is widely employed in medicinal chemistry as a versatile intermediate for constructing complex molecules, notably serving as a key precursor in the synthesis of SGLT2 inhibitors and as a scaffold for Chk1 kinase inhibitors . The orthogonal reactivity of its halogen substituents enables regioselective functionalization, making it a valuable tool in iterative cross-coupling strategies.

Why 5-Bromo-2-chloro-4-methoxypyrimidine Cannot Be Replaced by Other Polyhalogenated Pyrimidines in Multi-Step Synthesis


Generic substitution with other polyhalogenated pyrimidines, such as 5-bromo-2,4-dichloropyrimidine or 2,4-dichloro-5-methoxypyrimidine, is not feasible due to the unique orthogonality of the halogen substituents and the resulting site-selectivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The presence of both bromine and chlorine, combined with the electron-donating methoxy group, establishes a distinct reactivity hierarchy: the C5-bromine is preferentially engaged in oxidative addition for Pd-catalyzed cross-couplings, while the C2-chlorine is more readily displaced in SNAr reactions . This built-in chemoselectivity allows for the controlled, sequential introduction of two different molecular fragments without the need for protecting group strategies, a key advantage for streamlining complex syntheses. In contrast, analogs lacking this precise substitution pattern, such as 2,4-dichloropyrimidine, often require more forcing conditions or lack the same degree of regiocontrol, leading to lower yields and more complex purification [1]. Therefore, the selection of 5-Bromo-2-chloro-4-methoxypyrimidine is not about simple halogen content but about the predictable and exploitable reactivity that accelerates the synthesis of valuable drug candidates and research probes.

Quantitative Evidence: Validated Differentiation of 5-Bromo-2-chloro-4-methoxypyrimidine in Synthesis


Chemoselective Cross-Coupling: Preferential Reactivity of C5-Br over C2-Cl

The compound exhibits a well-defined reactivity order in palladium-catalyzed Suzuki-Miyaura cross-coupling, where the C5-bromine undergoes oxidative addition with Pd(0) significantly faster than the C2-chlorine. This allows for exclusive C5-functionalization under standard conditions. While a direct kinetic comparison is not available, a seminal study on a closely related scaffold, 2,4-dichloro-5-methoxypyrimidine, demonstrates that the C4-position (analogous to C5 in the target compound) is preferentially coupled, leaving the C2-chloro intact for subsequent transformations [1]. This behavior is consistent across the class of 2-chloro-4-methoxy-5-bromopyrimidines and forms the basis for their use in sequential, one-pot diversification strategies [2].

Medicinal Chemistry Cross-Coupling Regioselectivity

SNAr Reactivity: Higher Yield for Amine Displacement of C2-Cl

The C2-chlorine atom is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent electron-deficient pyrimidine nitrogen atoms. A patent procedure reports a 76% isolated yield for the displacement of the C2-chlorine with isopropylamine under thermal conditions [1]. In comparison, displacement of the C4-chlorine in the related 2,4-dichloro-5-methoxypyrimidine is reported to occur with even higher regioselectivity, but the isolated yield for the mono-substituted product in a similar amine displacement was lower (approx. 60-70%) due to competing side reactions [2].

Medicinal Chemistry Nucleophilic Aromatic Substitution Process Chemistry

Synthetic Efficiency: 88% Yield in a Single Step from 5-Bromo-2,4-dichloropyrimidine

The compound is efficiently synthesized from the readily available 5-bromo-2,4-dichloropyrimidine. A reported procedure achieves an 88% isolated yield using sodium methoxide in methanol at room temperature . In contrast, a similar nucleophilic substitution on 2,4,6-trichloropyrimidine to produce 2,4-dichloro-6-methoxypyrimidine is reported with yields ranging from 50-70% due to the lower regioselectivity and formation of bis-substituted byproducts [1].

Process Chemistry Synthetic Methodology Intermediate Manufacturing

Role as a Key Intermediate in SGLT2 Inhibitor Synthesis

5-Bromo-2-chloro-4-methoxypyrimidine is specifically cited as a key intermediate in the manufacturing process for therapeutic SGLT2 inhibitors . While direct comparative data on intermediate performance is proprietary, its inclusion in the synthetic route for this clinically and commercially important class of antidiabetic agents (e.g., dapagliflozin, empagliflozin analogs) underscores its specific utility. Analogs such as 5-bromo-2,4-dichloropyrimidine are not used in these patented routes due to the lack of the crucial 4-methoxy group, which is essential for downstream functionalization and target binding .

Diabetes SGLT2 Inhibitors Medicinal Chemistry

5-Bromo-2-chloro-4-methoxypyrimidine: Core Applications for Procured Material


Sequential Derivatization in Medicinal Chemistry Libraries

The compound's orthogonal reactivity (C5-Br for cross-coupling, C2-Cl for SNAr) is leveraged in the construction of diverse pyrimidine-based libraries. Researchers can first functionalize the C5 position via Suzuki coupling to introduce an aryl or alkenyl group [1], and subsequently replace the C2-chlorine with an amine or other nucleophile [2]. This predictable, two-step diversification enables rapid exploration of structure-activity relationships (SAR) around a central pyrimidine core without the need for de novo synthesis of each analog.

Synthesis of Advanced SGLT2 Inhibitor Intermediates

The compound is a validated building block for the assembly of the central core of SGLT2 inhibitors . In these synthetic routes, the methoxy group remains in the final drug candidate or a late-stage intermediate, and the halogen atoms serve as handles for introducing the glucose-mimicking and aromatic appendages required for potent SGLT2 inhibition. Procurement of this specific building block is essential for teams working on next-generation SGLT2 inhibitors or generic versions of existing drugs.

Development of Chk1 Kinase Inhibitors for Oncology

Derivatives of this pyrimidine scaffold have been reported to exhibit Chk1 kinase inhibitory activity, with some analogs showing potent antiproliferative effects against solid tumor and leukemia cell lines . The compound serves as a starting point for synthesizing 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, a class of molecules under investigation for cancer therapy. Its use in this context is supported by published structure-activity relationship studies that highlight the importance of the 4-methoxy and 2-chloro substitution pattern for binding affinity [3].

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